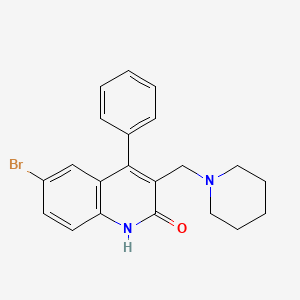
6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one is a synthetic compound that belongs to the quinoline family. It is a potent inhibitor of protein kinase B (PKB/Akt), which plays a crucial role in cell survival, proliferation, and metabolism. The compound has attracted significant attention in scientific research due to its potential applications in cancer therapy and other diseases.
Mechanism Of Action
6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one inhibits PKB/Akt by binding to its ATP-binding site. This prevents the phosphorylation of downstream targets, including Bad and caspase-9, leading to apoptosis. The compound also downregulates the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, further promoting apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has been shown to have other biochemical and physiological effects. It can inhibit the proliferation of vascular smooth muscle cells, which may have implications for the treatment of cardiovascular diseases. The compound also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One advantage of 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one is its high potency and specificity for PKB/Akt inhibition. This makes it a valuable tool for studying the role of PKB/Akt in various biological processes. However, the compound has limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in some experiments.
Future Directions
There are several potential future directions for research on 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one. One area of interest is the development of more potent and selective PKB/Akt inhibitors based on the quinoline scaffold. Another direction is the investigation of the compound's effects on other signaling pathways and biological processes, such as autophagy and metabolism. Finally, there is potential for the use of 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one in combination with other drugs or therapies for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one involves a multistep process. The starting material is 2-aminobenzophenone, which is reacted with piperidine and formaldehyde to yield 2-(piperidin-1-ylmethyl)benzophenone. The intermediate is then reacted with 2-bromo-4'-methylacetophenone in the presence of a base to form 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one.
Scientific Research Applications
6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one has been extensively studied for its potential applications in cancer therapy. PKB/Akt is overexpressed in many types of cancer, and its inhibition can induce apoptosis and inhibit tumor growth. Several studies have shown that 6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one can effectively inhibit PKB/Akt and induce apoptosis in cancer cells, including breast, lung, and prostate cancer cells.
properties
IUPAC Name |
6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O/c22-16-9-10-19-17(13-16)20(15-7-3-1-4-8-15)18(21(25)23-19)14-24-11-5-2-6-12-24/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWWTBOSQWKYOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-phenyl-3-(piperidin-1-ylmethyl)quinolin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

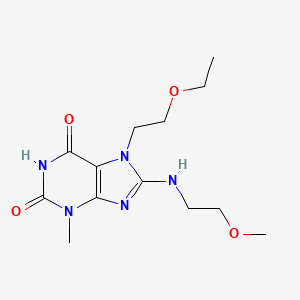
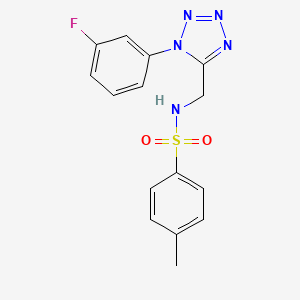
![2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B2906489.png)
![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime](/img/structure/B2906494.png)
![2-{4-ethyl-5-[(3-fluoropropyl)sulfanyl]-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B2906496.png)
![N-(4-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2906498.png)
![4-chloro-N'-[2-(4-chlorophenyl)-2-cyanovinyl]benzenecarbohydrazide](/img/structure/B2906499.png)

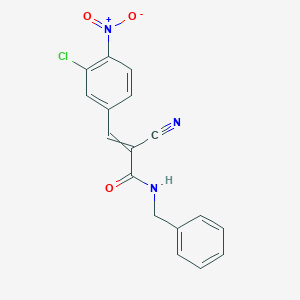
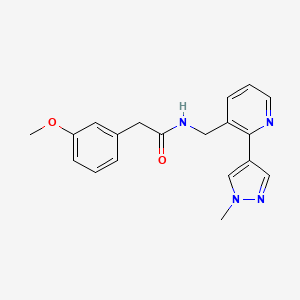
![N-benzyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylpropanamide](/img/structure/B2906503.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2906504.png)
![5-Amino-6-[1-(2-nitrophenyl)sulfonylpiperidin-3-yl]piperidin-2-one](/img/structure/B2906505.png)
![(2Z)-2-[(3,5-dimethylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2906506.png)